molecular formula C12H18N2O3S B2774395 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline CAS No. 750607-99-9

4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline

Cat. No. B2774395
M. Wt: 270.35
InChI Key: ZHDKFRBHCZXAJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline, also known as 4-DMSA, is an organic compound that has been extensively studied for its potential applications in scientific research. It is an aryl sulfonamide derivative of aniline and is a white crystalline solid with a melting point of 99-100 °C. 4-DMSA has been utilized in a variety of research areas including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Fluorescence-Based Applications

  • Twisted-Intramolecular-Charge-Transfer Fluorescent Thermometer : A study by Cao et al. (2014) explored the use of a dye similar to 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline in temperature detection. This dye exhibited increased fluorescence intensity with rising temperature, making it a potential ratiometric fluorescent thermometer with a significant Stokes shift and positive temperature coefficient (Cao et al., 2014).

Chemical Synthesis and Catalysis

  • Nucleophilic Catalysis : In a study by Deady and Finlayson (1980), a related compound was used to study the aminolysis of p-nitrophenyl acetate by aminopyridines in different solvents. This research highlighted the role of nucleophilic catalysis in chemical reactions (Deady & Finlayson, 1980).

  • Asymmetric Synthesis : Liu and Lu (2010) developed an asymmetric synthesis method for optically enriched 2-aryl-2,3-dihydroquinolin-4(1H)-ones using a sulfonyl group on anilines. This method is significant for producing compounds with high enantioselectivity, demonstrating the application of sulfonyl anilines in stereocontrolled chemical synthesis (Liu & Lu, 2010).

Materials Science

  • Polymerization Studies : Royappa et al. (2001) studied the polymerization of an aniline heterodimer, closely related to 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline, to create sulfonated polyaniline, a conductive polymer. This research provides insights into the development of new materials with potential applications in electronics and materials science (Royappa et al., 2001).

Environmental Chemistry

  • Advanced Oxidation Processes : A study by Ji et al. (2017) investigated the sulfate radical-based oxidation of antibiotics, using compounds structurally related to 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline. This research is crucial for understanding the removal of harmful substances from the environment using advanced oxidation processes (Ji et al., 2017).

Electroluminescence

  • Electroluminescent Materials : In a study by Doi et al. (2003), a novel class of color-tunable emitting amorphous molecular materials, which includes structures similar to 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline, was synthesized. These materials exhibited properties like reversible oxidation and reduction, intense fluorescence emission, and formation of stable amorphous glasses, making them suitable for organic electroluminescent devices (Doi et al., 2003).

properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-9-7-14(8-10(2)17-9)18(15,16)12-5-3-11(13)4-6-12/h3-6,9-10H,7-8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDKFRBHCZXAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline

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